![molecular formula C18H16O8 B191930 3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone CAS No. 146132-95-8](/img/structure/B191930.png)
3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone
Overview
Description
3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is a trimethoxyflavone that is the 3’,4’,5’-tri-O-methyl ether of tricetin . It is a methylated flavone from Artemisia frigida .
Synthesis Analysis
A phytochemical investigation of the leaves of Murraya paniculata resulted in a novel compound, 3′,5′-dihydroxy-5,7,4′-trimethoxyflavone, together with 13 known compounds .Molecular Structure Analysis
The molecular formula of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is C18H16O8 and its molecular weight is 360.31 .Chemical Reactions Analysis
The IR spectrum (KBr, ν, cm –1) of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is 3300, 1635, 1600, 1510, 1365, 1210, 1064 .Scientific Research Applications
Neuroprotection and Alzheimer’s Disease Treatment
This compound has been found to protect against beta amyloid-induced neurotoxicity, which is a major contributor to Alzheimer’s disease . It achieves this through antioxidative activity and interference with cell signaling . The compound prevents the death of neurons and attenuates the intracellular accumulation of reactive oxygen species following treatment with beta amyloid . It also inhibits the phosphorylation of the signaling proteins SAPK/JNK and ERK 1/2, which belong to the mitogen-activated protein kinase (MAPK) family .
Antioxidant Activity
The compound has been shown to have antioxidant properties . It can prevent the death of astrocytes induced by hydrogen peroxide . This antioxidative activity could be beneficial in various health conditions where oxidative stress plays a role.
Anti-inflammatory Activity
The compound has been reported to have anti-inflammatory properties . This could make it useful in the treatment of various inflammatory conditions.
Inhibition of Lipid Peroxidation
The compound has been found to inhibit lipid peroxidation . This could be beneficial in conditions where lipid peroxidation contributes to disease progression, such as atherosclerosis.
Antifungal Activity
The compound has shown inhibition against most of the human pathogenic fungi . It is also active against Microsporum canis and moderately active against Trichophyton mentagrophytes, which are animal pathogenic fungi . It also showed moderate activity against Fusarium oxysporum var. lycopersici and Fusarium solania var. lycopersici, which are plant pathogenic fungi .
Inhibition of Cell Proliferation and Angiogenesis
The compound has been shown to inhibit cell proliferation and angiogenesis . It also induces apoptosis in breast cancer cells . This suggests potential applications in cancer treatment.
Inhibition of Protein Kinase
The compound has been found to inhibit protein kinase . This could have implications in various diseases where protein kinase activity is implicated.
Inhibition of Cholesterol Biosynthesis
The compound has been reported to reduce cholesterol biosynthesis . This could be beneficial in conditions like hypercholesterolemia and cardiovascular diseases.
properties
IUPAC Name |
3,5,7-trihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-12-4-8(5-13(24-2)18(12)25-3)17-16(22)15(21)14-10(20)6-9(19)7-11(14)26-17/h4-7,19-20,22H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNLHJJGLDWGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420502 | |
Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone | |
CAS RN |
146132-95-8 | |
Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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